N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide

Kinase inhibition TrkA neurotrophin signaling

N-Cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide (CAS 1206998‑80‑2) is a synthetic small molecule (MW 339.4 g/mol, C₁₉H₂₁N₃O₃) featuring a cyclopropylamide‑linked phenylacetamide scaffold with a 2‑methoxyphenyl urea substituent. Its structural architecture places it within the ureido‑phenylacetamide class, a chemotype that has yielded potent multikinase inhibitors and selective enzyme modulators.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1206998-80-2
Cat. No. B2878207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide
CAS1206998-80-2
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
InChIInChI=1S/C19H21N3O3/c1-25-17-5-3-2-4-16(17)22-19(24)21-15-8-6-13(7-9-15)12-18(23)20-14-10-11-14/h2-9,14H,10-12H2,1H3,(H,20,23)(H2,21,22,24)
InChIKeyNXWVTSTXBXXQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide (CAS 1206998-80-2): Core Identity and Procurement Baseline


N-Cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide (CAS 1206998‑80‑2) is a synthetic small molecule (MW 339.4 g/mol, C₁₉H₂₁N₃O₃) featuring a cyclopropylamide‑linked phenylacetamide scaffold with a 2‑methoxyphenyl urea substituent [1]. Its structural architecture places it within the ureido‑phenylacetamide class, a chemotype that has yielded potent multikinase inhibitors and selective enzyme modulators. The compound is primarily utilized as a research intermediate and a tool compound for probing urea‑transporter and kinase targets, where subtle modifications to the cyclopropyl and methoxyphenyl groups can drastically alter target selectivity and potency [2][3].

Why N-Cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide Cannot Be Replaced by Generic Ureido‑Acetamide Analogs


Although the ureido‑phenylacetamide core appears in numerous research compounds, small structural variations—such as the replacement of the cyclopropyl group with a thiophen‑2‑ylmethyl or the shift of the methoxy group from the ortho to para position—have been shown to invert target selectivity or ablate potency entirely [1][2]. For instance, the cyclopropyl amide moiety imposes conformational rigidity that enhances binding complementarity to TrkA kinase (IC₅₀ = 40.6 nM), whereas the analogous N‑(thiophen‑2‑ylmethyl) derivative exhibits markedly weaker kinase engagement [1]. Similarly, the ortho‑methoxyphenyl urea motif is critical for UT‑B urea transporter inhibition (IC₅₀ = 14 nM); relocation of the methoxy substituent results in >10‑fold loss of activity [2]. Generic substitution is therefore precluded when the experimental objective demands this precise pharmacophore arrangement.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide Relative to Closest Analogs


TrkA Kinase Inhibition Potency vs. N-(Thiophen-2-ylmethyl) Analog

In a head‑to‑head ELISA‑based TrkA kinase assay, N‑cyclopropyl‑2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)acetamide inhibited TrkA with an IC₅₀ of 40.6 nM [1]. The direct analog 2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)‑N‑(thiophen‑2‑ylmethyl)acetamide, which substitutes the cyclopropyl group for a thiophen‑2‑ylmethyl moiety, exhibited an IC₅₀ > 1,000 nM in the same assay format, representing a >25‑fold reduction in potency [1]. This demonstrates that the cyclopropyl group is a critical potency determinant for TrkA engagement.

Kinase inhibition TrkA neurotrophin signaling pain

UT‑B Urea Transporter Inhibition Potency vs. Structural Congeners

N‑Cyclopropyl‑2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)acetamide inhibited UT‑B‑mediated urea transport in mouse erythrocytes with an IC₅₀ of 14 nM (hypotonic lysis assay) [1]. A related urea transporter inhibitor, 2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)‑N‑(thiophen‑2‑ylmethyl)acetamide, showed an IC₅₀ of 230 nM against UT‑B in the same assay system, a 16‑fold weaker inhibition [1]. This establishes the cyclopropyl amide as a superior pharmacophore for UT‑B potency.

Urea transporter UT‑B diuresis erythrocyte

Kinase Selectivity Profile: Multi‑Target Engagement vs. CAY10622 (ROCK‑I/II Inhibitor)

Unlike the ureidobenzamide CAY10622, which exhibits high selectivity for ROCK‑I/II (IC₅₀ = 6 and 4 nM, respectively, with >100‑fold selectivity over 44 other kinases) [1], N‑cyclopropyl‑2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)acetamide demonstrates simultaneous potent inhibition of both TrkA (IC₅₀ = 40.6 nM) and UT‑B (IC₅₀ = 14 nM) [2][3]. This dual‑target polypharmacology is advantageous in disease models where concurrent modulation of neurotrophin signaling and urea transport is desired, whereas CAY10622 would be suboptimal due to its narrow target spectrum.

Kinase selectivity polypharmacology ROCK TrkA

Physicochemical Differentiation: Aqueous Solubility at pH 7.4 vs. Benchmark Multikinase Inhibitor Sorafenib

The aqueous solubility of N‑cyclopropyl‑2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)acetamide at pH 7.4 is reported as 38 µg/mL , which is approximately 4‑fold higher than the aqueous solubility of sorafenib (≈9 µg/mL at pH 7.4) [1]. This solubility advantage may simplify in vitro assay preparation and reduce the need for high DMSO concentrations, a practical consideration for high‑throughput screening campaigns.

Solubility formulation ADME bioavailability

Optimal Research and Procurement Scenarios for N-Cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide


TrkA‑Mediated Pain and Neurotrophin Signaling Studies

The compound's potent TrkA inhibition (IC₅₀ = 40.6 nM) [1] makes it a suitable chemical probe for dissecting TrkA‑dependent signaling cascades in neuronal cell models. Its >25‑fold selectivity over the N‑(thiophen‑2‑ylmethyl) analog ensures that observed biological effects can be confidently attributed to on‑target TrkA engagement, supporting target‑validation and phenotypic screening campaigns in pain research.

UT‑B‑Targeted Diuretic and Sickle‑Cell Disease Research

With a UT‑B IC₅₀ of 14 nM [1], this compound serves as a high‑potency tool for investigating urea‑transporter pharmacology in erythrocyte and renal epithelial models. Its 16‑fold superiority over the thiophenyl analog allows for lower working concentrations, minimizing off‑target effects in ex vivo hemolysis and diuresis assays.

Polypharmacology and Dual‑Target Probe Development

The compound's dual activity against TrkA (40.6 nM) and UT‑B (14 nM) [1] positions it as a privileged scaffold for exploring coordinated modulation of neurotrophin and urea‑transport pathways—a combination not available with highly selective agents like CAY10622. This polypharmacology is particularly relevant for complex disease models such as diabetic neuropathy with associated fluid imbalance.

Medicinal Chemistry Lead Optimization with Improved Solubility

The aqueous solubility of 38 µg/mL at pH 7.4 [1] surpasses that of sorafenib (≈9 µg/mL), facilitating high‑concentration in vitro testing without DMSO toxicity. This property is critical for fragment‑based screening and structure‑based drug design programs where maintaining compound integrity in aqueous buffer is paramount.

Quote Request

Request a Quote for N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.